(5-Ethylpyridin-2-YL)methanesulfonamide

Description

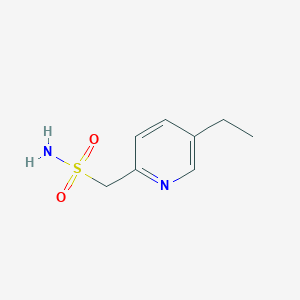

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

(5-ethylpyridin-2-yl)methanesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-2-7-3-4-8(10-5-7)6-13(9,11)12/h3-5H,2,6H2,1H3,(H2,9,11,12) |

InChI Key |

GTAYWGWWDSIOII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)CS(=O)(=O)N |

Origin of Product |

United States |

Contextualization of Sulfonamide Derivatives in Organic Chemistry

Sulfonamides are a class of organic compounds characterized by the R-S(=O)₂-NR'R'' functional group, which consists of a sulfonyl group attached to an amine. wikipedia.org This structural feature imparts a notable stability and has been a cornerstone in the development of a wide array of chemical entities. eurekaselect.com Historically, sulfonamides, often referred to as "sulfa drugs," were among the first effective chemotherapeutic agents for the prevention and treatment of various illnesses. frontiersrj.comresearchgate.net

The synthesis of sulfonamides is a well-established area of organic chemistry. The most common laboratory method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. wikipedia.orgscienceopen.com While this method is effective, the reactivity can vary depending on the nucleophilicity of the amine. frontiersrj.com Researchers have developed various synthetic routes, including those starting from thiols, sulfonic acids, and sulfenamides, and employing catalysts like indium, copper, and palladium. eurekaselect.com

The versatility of the sulfonamide group allows for a broad range of applications. Due to their typical crystalline nature, they are classically used to create crystalline derivatives of amines, which can be identified by their melting points. wikipedia.org Beyond this fundamental application, sulfonamides are integral to the structure of many important drugs. wikipedia.org

Significance of the Pyridine Nucleus in Heterocyclic Compound Design

Pyridine (B92270) is a six-membered aromatic heterocycle with a nitrogen atom replacing one of the carbon atoms. libretexts.org This nitrogen-containing scaffold is a fundamental building block in medicinal chemistry and is present in a vast number of pharmaceutical agents and natural products, including alkaloids and vitamins like niacin and pyridoxine. nih.govrsc.org

The electronic structure of pyridine is similar to that of benzene (B151609), with six pi electrons in a conjugated system, fulfilling the criteria for aromaticity. libretexts.org The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic system. libretexts.org This electronic configuration influences the chemical reactivity and physical properties of pyridine derivatives.

The pyridine nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org Pyridine derivatives have demonstrated a wide spectrum of biological activities. nih.gov This versatility has driven extensive research into the synthesis of novel pyridine-based compounds for various therapeutic applications. chemijournal.com

Positioning of 5 Ethylpyridin 2 Yl Methanesulfonamide As a Molecular Motif in Advanced Chemical Synthesis

Established Synthetic Routes to Pyridine-Based Methanesulfonamides

The traditional synthesis of pyridine-based methanesulfonamides, including this compound, typically revolves around two key strategic steps: the formation of the sulfonamide bond and the introduction or modification of the 5-ethylpyridine scaffold.

Formation of the Sulfonamide Linkage

The most conventional and widely adopted method for constructing the sulfonamide linkage is the reaction of an amine with a sulfonyl chloride. In the context of synthesizing this compound, this would involve the reaction of (5-Ethylpyridin-2-yl)methanamine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. eurjchem.com

A plausible synthetic route starting from the commercially available (5-Ethylpyridin-2-yl)methanamine is illustrated below:

Reaction Scheme 1: Synthesis via Methanesulfonylation of (5-Ethylpyridin-2-yl)methanamine [Image of the reaction of (5-Ethylpyridin-2-yl)methanamine with methanesulfonyl chloride in the presence of a base to yield this compound]

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms and Kinetics

The primary route for the synthesis of this compound is anticipated to proceed via the reaction of 2-amino-5-ethylpyridine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center.

The mechanism commences with the nucleophilic attack of the exocyclic amino group of 2-amino-5-ethylpyridine on the electrophilic sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amino group initiates the formation of a new N-S bond. This concerted step is generally considered to be the rate-determining step of the reaction. The presence of a base, such as pyridine or triethylamine, is crucial. cbijournal.commasterorganicchemistry.com The base serves to deprotonate the resulting positively charged nitrogen atom, neutralizing the intermediate and driving the reaction to completion. masterorganicchemistry.com Concurrently, the chloride ion is expelled as a leaving group.

Kinetic studies on analogous sulfonamide formation reactions indicate that the rate is typically dependent on the concentrations of both the amine and the sulfonyl chloride. The reaction generally follows second-order kinetics. The nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride are key factors influencing the reaction rate. In the case of 2-amino-5-ethylpyridine, the ethyl group at the 5-position has a mild electron-donating effect, which slightly enhances the nucleophilicity of the 2-amino group, potentially leading to a faster reaction rate compared to unsubstituted 2-aminopyridine (B139424).

An alternative, more recent approach to sulfonamide synthesis involves the electrochemical oxidative coupling of amines and thiols. cardiff.ac.uk While not a traditional method, this approach offers a different mechanistic pathway. Kinetic experiments in such systems have shown that the thiol is first rapidly converted to a disulfide. The amine is then oxidized to a radical cation, which subsequently reacts with the disulfide to form a sulfenamide (B3320178) intermediate. Further oxidation steps then lead to the final sulfonamide product. cardiff.ac.uk

The table below summarizes plausible reaction conditions for the synthesis of pyridyl sulfonamides based on analogous preparations.

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | ~100 | cbijournal.com |

| Primary Amines | Aryl sulfonyl chloride | Fe3O4-DIPA | Dichloromethane | Room Temp. | up to 98 | cbijournal.com |

| 2-Aminopyridine | Pyridine-3-sulfonyl chloride | Pyridine | Pyridine | 80 | - | nih.gov |

| Amines | Thiols (electrochemical) | - | - | - | - | cardiff.ac.uk |

This table presents data from analogous reactions to illustrate typical conditions and yields for sulfonamide synthesis.

Regioselectivity and Chemoselectivity Control in Synthetic Schemes

In the synthesis of this compound from 2-amino-5-ethylpyridine, regioselectivity and chemoselectivity are critical considerations to ensure the desired product is formed exclusively.

Regioselectivity: The primary regioselective challenge is to ensure that the methanesulfonyl group attaches to the exocyclic amino group rather than one of the carbon atoms on the pyridine ring. The reaction of 2-amino-5-ethylpyridine with methanesulfonyl chloride under standard conditions is expected to be highly regioselective for N-sulfonylation. The amino group is a significantly stronger nucleophile than the pyridine ring carbons, directing the reaction to the desired nitrogen atom. Direct C-H sulfonylation of pyridine rings is a known but more challenging transformation that typically requires specific catalysts or directing groups and harsher conditions. researchgate.netchemrxiv.orgchemistryviews.org Therefore, under typical sulfonamide synthesis conditions, the formation of C-sulfonylated byproducts is highly unlikely.

Chemoselectivity: Chemoselectivity in this context refers to the selective reaction at the amino group in the presence of the pyridine ring nitrogen. The exocyclic amino group in 2-aminopyridine is more nucleophilic and less sterically hindered for reaction with methanesulfonyl chloride than the endocyclic ring nitrogen. While the ring nitrogen can be quaternized, this is generally a reversible process and less favored kinetically for the sulfonylation reaction compared to the reaction at the primary amino group. The use of a non-nucleophilic base like triethylamine can further minimize side reactions involving the solvent or the base itself.

A potential side reaction could be double sulfonylation, especially if a strong base is used, leading to the formation of a disulfonylated product. However, this is more common when the initially formed sulfonamide has an acidic proton and is subjected to further reaction. nih.gov Careful control of stoichiometry and reaction conditions, such as using one equivalent of methanesulfonyl chloride, can effectively prevent this.

The following table outlines the expected selectivity in the synthesis of this compound.

| Reaction Type | Expected Selectivity | Rationale |

| Regioselectivity | N-sulfonylation of the 2-amino group | The exocyclic amino group is a much stronger nucleophile than the pyridine ring carbons. |

| Chemoselectivity | Reaction at the exocyclic amino group over the endocyclic nitrogen | The exocyclic amino group is more nucleophilic and less sterically hindered. |

| Side Reactions | Minimal double sulfonylation | Controlled stoichiometry of reagents prevents the formation of disulfonylated products. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl, pyridinyl, methylene (B1212753), and sulfonamide protons. The anticipated chemical shifts (δ) are influenced by the electronic effects of the pyridine nitrogen and the sulfonamide group.

The ethyl group is expected to present as a triplet for the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene protons (CH₂) at approximately 2.7 ppm, indicative of their coupling. The protons of the pyridine ring are anticipated to appear in the aromatic region of the spectrum. The proton at the C6 position is expected to be the most deshielded due to its proximity to the nitrogen atom, resonating at approximately 8.3 ppm as a doublet. The proton at C3 is predicted to appear around 7.2 ppm as a doublet, and the proton at C4 is expected to resonate as a doublet of doublets around 7.7 ppm.

The methylene protons of the methanesulfonamide group are predicted to appear as a singlet around 4.5 ppm, shifted downfield due to the adjacent electron-withdrawing sulfonyl group and the pyridine ring. The sulfonamide (NH) proton is expected to be observed as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically found in the range of 7.5-8.5 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.2 | Triplet | ~7.5 |

| CH₂ (Ethyl) | ~2.7 | Quartet | ~7.5 |

| CH₂ (Methylene bridge) | ~4.5 | Singlet | - |

| Pyridine H3 | ~7.2 | Doublet | ~8.0 |

| Pyridine H4 | ~7.7 | Doublet of Doublets | ~8.0, ~2.0 |

| Pyridine H6 | ~8.3 | Doublet | ~2.0 |

| NH (Sulfonamide) | ~8.0 | Broad Singlet | - |

Carbon-13 (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine carbons are expected to resonate in the downfield region. The C2 and C6 carbons are the most deshielded due to the electronegativity of the nitrogen atom, with predicted chemical shifts around 158 ppm and 148 ppm, respectively. The C5 carbon, substituted with the ethyl group, is anticipated at approximately 138 ppm, while the C3 and C4 carbons are expected around 122 ppm and 136 ppm.

The ethyl group carbons are predicted to appear at approximately 15 ppm for the methyl carbon and 25 ppm for the methylene carbon. The methylene carbon of the methanesulfonamide bridge is expected to be observed around 50 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethyl) | ~15 |

| CH₂ (Ethyl) | ~25 |

| CH₂ (Methylene bridge) | ~50 |

| Pyridine C3 | ~122 |

| Pyridine C4 | ~136 |

| Pyridine C5 | ~138 |

| Pyridine C6 | ~148 |

| Pyridine C2 | ~158 |

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Correlations would be expected between the methyl and methylene protons of the ethyl group, as well as between the adjacent protons on the pyridine ring (H3 with H4, and H4 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the ethyl group, the methylene bridge, and the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the methylene bridge protons to the C2 and C3 carbons of the pyridine ring, confirming the attachment point. Correlations from the ethyl group protons to the C4 and C5 carbons of the pyridine ring would also be anticipated.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibration of the sulfonamide group is predicted to appear as a medium to sharp band in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are expected to be strong and appear around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl and methylene groups are anticipated in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N and C=C Stretch (Pyridine) | 1600 - 1400 | Medium to Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1140 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Molecular Ion Analysis and Fragmentation Pathway Elucidation

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺˙) would be observed, confirming the molecular weight of the compound. The fragmentation of this molecular ion is predictable based on the functional groups present. The primary fragmentation pathways are expected to involve the cleavage of the sulfonamide group and the ethyl substituent on the pyridine ring.

A plausible fragmentation pathway would begin with the molecular ion at an m/z corresponding to the molecular weight of C₈H₁₂N₂O₂S. Key fragmentation steps would include:

Loss of the methanesulfonamide radical: Cleavage of the C-S bond could result in the loss of a ·SO₂NH₂ radical, leading to the formation of a stable (5-ethylpyridin-2-yl)methyl cation.

Loss of sulfur dioxide: A common fragmentation pathway for sulfonamides involves the rearrangement and subsequent loss of a neutral sulfur dioxide (SO₂) molecule.

Benzylic cleavage: Loss of a methyl radical (·CH₃) from the ethyl group to form a stabilized secondary carbocation is a highly probable event. This is often a dominant fragmentation for alkyl-substituted aromatic rings.

Pyridine ring fragmentation: Further fragmentation would involve the characteristic cleavage of the pyridine ring structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula | Comments |

| 200 | [C₈H₁₂N₂O₂S]⁺˙ | C₈H₁₂N₂O₂S | Molecular Ion (M⁺˙) |

| 185 | [C₇H₉N₂O₂S]⁺ | C₇H₉N₂O₂S | Loss of methyl radical (·CH₃) |

| 136 | [C₈H₁₂N₂]⁺˙ | C₈H₁₂N₂ | Loss of sulfur dioxide (SO₂) |

| 121 | [C₈H₁₁N₂]⁺ | C₈H₁₁N₂ | Loss of methanesulfonamide radical (·SO₂NH₂) |

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to verify its chemical formula, C₈H₁₂N₂O₂S. By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HRMS Data for Elemental Composition Verification

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Calculated Exact Mass | 200.0620 |

| Required Mass Accuracy | < 5 ppm |

This table shows the theoretical exact mass used for HRMS verification.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the substituted pyridine ring. The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, typically of high intensity, arise from the promotion of electrons in the aromatic π-system to higher energy antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom) to antibonding π* orbitals. The substitution on the pyridine ring will cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine.

Table 3: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~265 | High | π → π | Substituted Pyridine Ring |

| ~310 | Low | n → π | Substituted Pyridine Ring |

This interactive table summarizes the anticipated electronic transitions for the compound.

Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction for Absolute Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise molecular structure of a crystalline compound. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide the absolute structure, including:

Connectivity and conformation: Unambiguous confirmation of the atomic connectivity and the preferred three-dimensional shape of the molecule.

Bond lengths and angles: Precise measurements of all bond lengths and angles, offering insight into the electronic structure.

Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the N-H and S=O groups of the sulfonamide) and other non-covalent interactions that dictate the crystal packing.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1028 |

| Z | 4 |

This table presents a plausible, though hypothetical, set of crystallographic parameters for the compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is crucial for phase identification, purity assessment, and analysis of polymorphism. The PXRD pattern of this compound would consist of a series of diffraction peaks at specific 2θ angles, with characteristic intensities. This pattern could be used to identify the compound in a mixture or to distinguish between different crystalline forms (polymorphs), if they exist.

Table 5: Representative Powder X-ray Diffraction Peak List

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 100 |

| 18.2 | 4.87 | 60 |

| 22.4 | 3.97 | 75 |

| 25.1 | 3.55 | 90 |

This interactive table provides an example of a PXRD peak list that could be expected for a crystalline sample of the title compound.

Computational Chemistry and Theoretical Investigations of 5 Ethylpyridin 2 Yl Methanesulfonamide

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular dynamics simulations could provide insights into the behavior of (5-Ethylpyridin-2-YL)methanesulfonamide over time, particularly its conformational flexibility and interactions with solvents or biological macromolecules. A study on the related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, utilized such simulations to investigate its reactive properties. dntb.gov.ua

Chemoinformatic Approaches and Virtual Screening Methodologies (for the design of related derivatives)No specific data available in the public domain.

Further research and computational studies are necessary to elucidate the specific chemical and physical properties of this compound and to explore its potential for the design of novel derivatives. Without such dedicated research, a comprehensive and scientifically accurate article on its computational chemistry cannot be constructed.

Chemical Reactivity, Derivatization, and Analog Synthesis of 5 Ethylpyridin 2 Yl Methanesulfonamide

Functional Group Transformations of the Methanesulfonamide (B31651) Moiety

The methanesulfonamide group (-CH2SO2NH2) is a key functional handle for derivatization. The acidic nature of the sulfonamide protons and the stability of the sulfonyl group allow for several transformations. solubilityofthings.comvanderbilt.edu

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be deprotonated by a suitable base to form an anion, which can then act as a nucleophile. This anion can react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a catalyst), to yield N-substituted derivatives. The general conditions for these reactions often involve a base like potassium carbonate or sodium hydride in a polar aprotic solvent.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions leads to the formation of N-acylsulfonamides. These derivatives can be useful for modifying the electronic properties of the molecule or for introducing further functionalities.

Conversion to Sulfonyl Chlorides: While challenging, it is conceptually possible to convert the sulfonamide back to a sulfonyl chloride, which is a highly reactive intermediate for introducing other functional groups.

Hofmann-type Rearrangements: Primary sulfonamides can undergo rearrangements under specific oxidative conditions, although this is less common than with carboxamides.

The reactivity of the methanesulfonamide moiety allows for the introduction of a wide array of substituents, significantly diversifying the chemical space around the core scaffold.

Table 1: Illustrative N-Alkylation Reactions of a Generic Primary Sulfonamide

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | N-Methylsulfonamide |

| Benzyl Bromide | NaH | THF | N-Benzylsulfonamide |

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, which dictates its behavior in substitution reactions. Its reactivity is significantly influenced by the existing substituents. uoanbar.edu.iqnih.gov

Electrophilic Aromatic Substitution (SEAr): Pyridine is generally unreactive towards electrophilic substitution, requiring harsh conditions. quimicaorganica.org The nitrogen atom deactivates the ring by induction (-I effect) and can be protonated in acidic media, further increasing deactivation. uoanbar.edu.iq When substitution does occur, it is directed to the C-3 and C-5 positions. In (5-Ethylpyridin-2-YL)methanesulfonamide:

The C-5 position is already occupied by an electron-donating ethyl group.

The C-2 position has the methanesulfonamidomethyl group, which is electron-withdrawing.

Therefore, electrophilic attack would be strongly directed to the C-3 position, which is meta to both the deactivating nitrogen and the C-2 substituent, and ortho to the activating C-5 ethyl group. Reactions like nitration or halogenation would require forcing conditions. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. youtube.comyoutube.com The presence of a good leaving group is often required for a substitution reaction to proceed. However, direct addition of strong nucleophiles (Chichibabin reaction) can also occur. For derivatization of the parent compound, one might first introduce a leaving group (e.g., a halogen) onto the ring.

C-4 and C-6 Positions: These positions are activated towards nucleophilic attack due to the electron-withdrawing nitrogen atom. The C-6 position is sterically less hindered than the C-2 position.

Reactivity Enhancement: The reactivity towards nucleophiles can be enhanced by N-alkylation or N-oxidation of the pyridine nitrogen, which further increases the ring's electron deficiency.

Table 2: Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Reagent Type | Predicted Primary Position of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | C-3 | Meta to deactivating groups (N, C-2 substituent), ortho to activating group (C-5 ethyl). uoanbar.edu.iq |

| Nucleophilic Substitution | Sodium Methoxide (NaOMe) on a 6-chloro derivative | C-6 | Activated position, less sterically hindered than C-2. youtube.com |

Modification of the Ethyl Side Chain and Alkylations

The ethyl group at the C-5 position offers another site for chemical modification. The methylene (B1212753) (-CH2-) group adjacent to the pyridine ring is analogous to a benzylic position and exhibits enhanced reactivity. pearson.com

Side-Chain Lithiation: A powerful method for functionalization involves the deprotonation of the benzylic carbon using a strong base like t-butyllithium (t-BuLi). researchgate.net The resulting carbanion is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups. researchgate.net

Oxidation: The benzylic position can be oxidized under controlled conditions to introduce a carbonyl or hydroxyl group. For example, reaction with oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially convert the ethyl group to an acetyl or a 1-hydroxyethyl group.

Radical Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), can selectively introduce a halogen at the benzylic position, which can then be used for subsequent nucleophilic substitution reactions.

Table 3: Functionalization via Side-Chain Lithiation

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Aldehyde/Ketone | Benzophenone | Tertiary Alcohol |

| Alkyl Halide | Methyl Iodide | Propyl Group |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups is crucial in analog synthesis.

Regioselectivity: As discussed, the inherent electronic properties of the substituted pyridine ring are the primary determinants of regioselectivity.

Electrophilic Attack: Favored at C-3. uoanbar.edu.iq

Nucleophilic Attack: Favored at C-4 and C-6. mdpi.commdpi.com

Side-Chain vs. Ring Lithiation: The reaction conditions, particularly the choice of base and temperature, can influence whether deprotonation occurs on the ethyl side chain or directly on the pyridine ring (at C-6).

Bulky reagents may favor attack at the less sterically hindered position, for example, C-4 over C-2/C-6 for nucleophilic addition. mdpi.com

Stereoselectivity: Stereochemical control becomes important when reactions create new chiral centers.

Side-Chain Modification: Addition of a nucleophile to a new carbonyl group at the benzylic position (if the ethyl group is oxidized) would create a racemic mixture unless a chiral reagent or catalyst is used.

Dearomatization Reactions: Catalytic dearomatization of the pyridine ring can introduce multiple stereocenters. mdpi.com The use of chiral catalysts can achieve high levels of enantioselectivity and diastereoselectivity in such transformations, leading to the synthesis of chiral piperidine (B6355638) derivatives. mdpi.comnih.gov The facial selectivity of the attack on the pyridine ring would be influenced by the existing substituents.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound framework can serve as a foundational building block for the synthesis of more complex, fused, or polycyclic heterocyclic systems. nih.gov

Annulation Reactions: Functional groups introduced onto the side chains or the pyridine ring can participate in intramolecular cyclization reactions to form fused rings. For instance, a functional group introduced at the C-3 position could cyclize with the C-2 methanesulfonamidomethyl side chain to form a new six- or seven-membered ring.

Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions, often after an initial dearomatization step. nih.govresearchgate.net For example, dearomatization followed by a [4+2] cycloaddition with a dienophile can be used to construct complex polycyclic nitrogen-containing scaffolds. mdpi.comresearchgate.net This "skeletal editing" approach can even transform the pyridine core into other aromatic systems like benzene (B151609) or naphthalene. nih.gov

Cross-Coupling Reactions: If a halogen is introduced onto the pyridine ring (e.g., at C-3 or C-6), it can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach new aryl, vinyl, or alkynyl groups, thereby building larger molecular architectures. mdpi.com

These advanced strategies allow for the transformation of the relatively simple starting molecule into a diverse library of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Butyllithium |

| Chromium trioxide |

| Methyl Iodide |

| N-bromosuccinimide |

| Potassium permanganate |

| Sodium hydride |

| Sodium Methoxide |

| t-butyllithium |

| Acetonitrile |

| Benzyl Bromide |

| Carbon dioxide |

| Cesium carbonate |

| Dimethyl Disulfide |

| Dimethylformamide (DMF) |

| Ethyl Bromoacetate |

| Potassium carbonate |

| Tetrahydrofuran (THF) |

| N-Methylsulfonamide |

| N-Benzylsulfonamide |

| N-Carboethoxymethylsulfonamide |

| Benzene |

| Naphthalene |

Advanced Applications in Chemical Synthesis and Materials Research

Role as a Building Block in Multi-Step Organic Synthesis

(5-Ethylpyridin-2-YL)methanesulfonamide serves as a valuable building block in multi-step organic synthesis, primarily within the field of medicinal chemistry. The ethylpyridine moiety is a recognized structural element in a variety of biologically active compounds. The strategic placement of the ethyl group at the 5-position and the methanesulfonamide (B31651) group at the 2-position of the pyridine (B92270) ring provides two distinct points for chemical modification, allowing for the systematic construction of more complex molecules.

Research into related compounds demonstrates the utility of the 5-ethylpyridin-2-yl group. For example, derivatives such as 2-(5-Ethylpyridin-2-yl)ethyl Methanesulfonate have been identified as related substances in the synthesis of pharmaceutically significant molecules like Pioglitazone. pharmaffiliates.com This underscores the role of the ethylpyridine core in constructing larger, more complex active pharmaceutical ingredients. Furthermore, synthetic protocols have been developed for various pyridine-based sulfonamides, indicating a broad interest in this class of compounds for creating diverse chemical libraries. acs.orgnih.gov

The general synthetic route to sulfonamides often involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.orggoogle.com In the context of this compound, this would likely involve the reaction of methanesulfonyl chloride with 2-amino-5-ethylpyridine. The resulting compound can then be further functionalized in subsequent synthetic steps.

Exploration in the Design of Novel Chemical Scaffolds for Diverse Applications

The structure of this compound makes it an attractive scaffold for the design of novel chemical frameworks with diverse potential applications, particularly in drug discovery. researchgate.netmdpi.com A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The pyridine-sulfonamide combination present in this molecule is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govresearchgate.net

The development of new therapeutic agents often involves the creation of novel molecular scaffolds that can interact with biological targets in new ways. Pyridine-sulfonamide hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in tumor growth. nih.gov The design of these hybrids leverages the distinct chemical properties of both the pyridine and sulfonamide groups to achieve high-affinity binding to the target protein.

The versatility of the pyridine scaffold allows for its incorporation into a wide range of molecular architectures, from simple substituted pyridines to more complex fused heterocyclic systems. mdpi.com The 5-ethylpyridin-2-yl moiety, in particular, has been used as a foundational element in the synthesis of potential anti-cancer agents. researchgate.net The combination of this scaffold with a methanesulfonamide group offers a promising avenue for the development of new compounds with a variety of biological activities, including antimicrobial and antidiabetic properties. eurjchem.com

Below is a table of related pyridine-based compounds and their applications, illustrating the diverse utility of this chemical class.

| Compound Name | Application Area |

| N-(6-(Isopropylamino)-4-methylpyridin-2-yl) benzenesulfonamide | Antidiabetic Agent eurjchem.com |

| Pyridine-sulfonamide hybrids | VEGFR-2 Inhibitors for Cancer Therapy nih.gov |

| 2-(5-Ethylpyridin-2-yl)ethyl Methanesulfonate | Intermediate in Pharmaceutical Synthesis pharmaffiliates.com |

| N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines | Potential Anti-Cancer Agents researchgate.net |

| Torasemide | Diuretic nih.gov |

Investigation of Optoelectronic Properties for Advanced Materials Development

The investigation of the optoelectronic properties of organic molecules is a rapidly growing field of materials science. While direct studies on the optoelectronic properties of this compound are not extensively documented, the constituent parts of the molecule—the pyridine ring and the sulfonamide group—suggest that it may possess interesting characteristics worthy of investigation for advanced materials development.

Pyridine-containing polymers have been shown to exhibit tunable optoelectronic properties, making them suitable for applications in light-emitting devices. st-andrews.ac.uk The nitrogen atom in the pyridine ring imparts a higher electron affinity compared to benzene (B151609), which can be beneficial for electron-transporting materials. st-andrews.ac.uk Theoretical studies on pyridine-based oligomers have explored their structural and optoelectronic properties, revealing that their helical structures can influence their absorption spectra. rsc.org

Sulfonamide derivatives have also been the subject of research for their nonlinear optical (NLO) properties. The presence of both electron-donating and electron-withdrawing groups within a molecule can lead to significant NLO effects. The sulfonamide group can act as an electron-withdrawing group, and when combined with an aromatic system like pyridine, it could result in a molecule with a significant hyperpolarizability, a key characteristic for NLO materials.

Given these precedents, this compound could be a candidate for investigation in the field of optoelectronics. Its properties could be further tuned by chemical modification of the ethyl group or the sulfonamide moiety.

Design and Synthesis of Chemically Responsive Systems

Chemically responsive systems are materials that undergo a change in their physical or chemical properties in response to a specific chemical stimulus. The design and synthesis of such systems are of great interest for applications in sensing, drug delivery, and smart materials. The structure of this compound contains functional groups that could be exploited in the design of chemically responsive systems.

The pyridine nitrogen is basic and can be protonated, making it sensitive to changes in pH. This property has been utilized to create pH-responsive fluorescent chemical sensors based on conjugated polymers containing pyridine rings. nih.gov The fluorescence of these polymers changes upon the addition of an acid or a base, allowing for the detection of pH changes.

The sulfonamide group can participate in hydrogen bonding and coordination with metal ions. This has been demonstrated in the development of a sensitive fluorescent sensor for sulfonamide antibiotics. rsc.org In this system, a terpyridine-Zn2+ complex recognizes and binds to sulfonamides, resulting in a change in fluorescence. This indicates that the sulfonamide moiety can be a recognition site for specific analytes.

Therefore, this compound could serve as a monomer or a functional component in the synthesis of polymers or materials that are responsive to pH or the presence of specific metal ions or other molecules that can interact with the sulfonamide group. The combination of a pH-sensitive pyridine ring and a metal-coordinating sulfonamide group within the same small molecule offers intriguing possibilities for the design of multi-responsive systems.

Conclusion and Future Research Perspectives on 5 Ethylpyridin 2 Yl Methanesulfonamide

Summary of Current Research Trajectories

There is no publicly available information on current research trajectories involving (5-Ethylpyridin-2-YL)methanesulfonamide.

Identification of Unexplored Synthetic Avenues and Methodological Challenges

Detailed synthetic routes and any associated challenges for this compound have not been published in the scientific literature.

Opportunities for Advanced Analytical and Computational Integration

No specific advanced analytical techniques or computational studies for this compound have been reported.

Emerging Directions in Chemical Applications and Compound Innovation

There are no published emerging applications or innovations related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.